Pexmetinib hydrochloride
Description
The Role of Kinase Inhibition in Disease Pathogenesis and Therapeutic Strategy
Protein kinases are a crucial class of enzymes that regulate the majority of signal transduction pathways within cells, controlling processes from cell growth and proliferation to differentiation and death. They function by transferring a phosphate (B84403) group from ATP to specific proteins, a process known as phosphorylation, which in turn activates or deactivates the target protein's function. The human genome contains over 500 different kinases, and their precise regulation is fundamental for normal cellular physiology.
Dysregulation of kinase activity is a well-established contributor to the pathology of numerous human diseases. In oncology, for instance, mutated or overexpressed kinases can drive uncontrolled cell proliferation and survival, leading to tumor formation and metastasis. Similarly, in inflammatory and autoimmune diseases, aberrant kinase signaling can lead to the excessive production of pro-inflammatory cytokines, perpetuating a chronic inflammatory state. tandfonline.com
Given their central role in disease, protein kinases have become one of the most important classes of drug targets. tandfonline.com The development of small molecule kinase inhibitors, which can block the enzyme's activity, has emerged as a highly successful therapeutic strategy, particularly in cancer treatment. These inhibitors typically work by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of downstream target proteins and interrupting the pathological signaling cascade. tandfonline.com This targeted approach offers the potential for more effective and less toxic therapies compared to traditional cytotoxic agents.
Rationale for Dual-Target Inhibition in Preclinical Oncology and Inflammatory Research
While single-target kinase inhibitors have achieved significant success, the complexity of diseases like cancer often involves the activation of multiple signaling pathways or the development of resistance through bypass mechanisms. This has led to the exploration of dual- or multi-targeting inhibitors—single chemical entities designed to inhibit two or more distinct molecular targets simultaneously.
The rationale for this approach is compelling. By concurrently blocking two critical points in a disease pathway, or two separate pathways that contribute to the disease, a dual-inhibitor can potentially achieve a more potent and durable response than a single-target agent. This strategy can enhance therapeutic efficacy through synergistic effects and may be more effective at overcoming or preventing the development of drug resistance. From a pharmacological perspective, administering a single molecule with a predictable pharmacokinetic profile is often more straightforward than managing a combination therapy of two separate drugs, which can have different metabolic rates and potential for drug-drug interactions. In fields like oncology and inflammation, where disease progression is often driven by a network of interconnected signals, dual-targeting inhibitors represent a logical and sophisticated therapeutic approach.
Historical Academic Discovery and Early Preclinical Characterization of Pexmetinib (B1683776) Hydrochloride
Pexmetinib hydrochloride, also known by its research code ARRY-614, was developed by Array BioPharma. ontosight.aispringer.com It emerged from research seeking small molecule inhibitors for diseases driven by aberrant inflammatory and angiogenic signaling. aacrjournals.org Pexmetinib was identified and validated as a potent, orally bioavailable, dual inhibitor of p38 mitogen-activated protein kinase (MAPK) and the angiopoietin-1 receptor, Tie-2 (tyrosine kinase with immunoglobulin-like and EGF-like domains 2). aacrjournals.orgnih.gov
The p38 MAPK pathway is a key regulator of the inflammatory response, and its overactivation is implicated in the production of pro-inflammatory cytokines like TNF-α and IL-6, which contribute to the pathology of various inflammatory diseases and cancers. nih.govcancer.gov The Tie-2 kinase and its ligand, angiopoietin-1, are critical for angiogenesis (the formation of new blood vessels) and have been shown to play a role in hematopoietic stem cell quiescence and survival. aacrjournals.orgnih.gov The discovery of a single compound that could modulate both of these pathways was a significant development, particularly for complex diseases like myelodysplastic syndromes (MDS), where both inflammation and aberrant hematopoietic signaling are key features. aacrjournals.orgnih.gov
Early preclinical studies characterized pexmetinib as a type 2 kinase inhibitor that binds to the "DFG-out" conformation of both p38 MAPK and Tie-2, a specific inactive state of the kinases. nih.gov This mode of binding contributes to its inhibitory activity.
In Vitro Inhibitory Activity
Preclinical assessments demonstrated pexmetinib's potent inhibitory activity against its primary targets in various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined across multiple systems.
| Target Kinase | Assay Type | IC50 (nM) | Reference |
|---|---|---|---|
| Tie-2 | Biochemical Assay | 1 | caymanchem.commedchemexpress.com |
| p38α MAPK | Biochemical Assay | 26 | caymanchem.commedchemexpress.com |
| p38β MAPK | Biochemical Assay | 35 | caymanchem.commedchemexpress.com |
| p-Tie-2 | HEK-Tie2 Cellular Assay | 16 | nih.gov |
| p-p38 | HEK-Tie2 Cellular Assay | 1 | nih.gov |
Pexmetinib was also screened against a wider panel of kinases, revealing inhibitory activity against other targets, including Abl, ARG, and FGFR, among others. caymanchem.commedchemexpress.com
Preclinical Research Findings
The dual-targeting nature of pexmetinib was explored in various preclinical models of oncology and inflammation.
Oncology and Hematology Models: In preclinical models of MDS and acute myeloid leukemia (AML), pexmetinib demonstrated the ability to inhibit leukemic proliferation. nih.govaacrjournals.org Treatment with the compound was shown to abrogate the myelosuppressive effects of TNF-α on healthy hematopoietic stem cells. nih.gov For example, in KG-1 leukemic cells, pexmetinib completely blocked the activation of p38 MAPK induced by TNF-α. nih.gov Furthermore, in primary samples from MDS patients, pexmetinib was observed to stimulate hematopoiesis, highlighting its potential to not only inhibit malignant cells but also restore normal blood cell formation. nih.govaacrjournals.org In studies on breast cancer cells, pexmetinib suppressed tumor-associated osteolysis (bone degradation) by inhibiting the p38-mediated STAT3 pathway. researchgate.net
Anti-Inflammatory Activity: The inhibition of p38 MAPK by pexmetinib leads to a significant reduction in the production of pro-inflammatory cytokines. In ex vivo studies using human whole blood stimulated with lipopolysaccharide (LPS), pexmetinib inhibited cytokine production with IC50 values in the range of 50-120 nM. apexbt.comncats.io In murine models, pexmetinib effectively inhibited the release of IL-6. apexbt.com
These early findings provided a strong preclinical proof of concept for pexmetinib as a dual inhibitor of Tie-2 and p38 MAPK, with potential applications in treating diseases characterized by inflammation and aberrant cell signaling, such as MDS and AML. nih.govaacrjournals.org
| Research Area | Model System | Key Finding | Reference |
|---|---|---|---|
| Oncology (Leukemia) | KG-1 and KT-1 leukemic cell lines | Reduced cell proliferation at 0.5 and 1 µM concentrations. | caymanchem.com |
| Oncology (MDS/AML) | Primary MDS patient samples | Stimulated hematopoiesis and inhibited malignant cell growth. | nih.govaacrjournals.org |
| Oncology (Breast Cancer) | In vitro and in vivo breast cancer models | Suppressed breast cancer-associated osteolysis via the p38/STAT3 pathway. | researchgate.net |
| Inflammation | LPS-stimulated human whole blood | Inhibited pro-inflammatory cytokine production (IC50: 50-120 nM). | ncats.io |
| Inflammation | LPS-challenged murine models | Inhibited IL-6 release. | apexbt.com |
Structure
3D Structure of Parent
Properties
CAS No. |
1416216-01-7 |
|---|---|
Molecular Formula |
C31H34ClFN6O3 |
Molecular Weight |
593.1 |
IUPAC Name |
Urea, N-(3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl)-N'-((5-fluoro-2-((1-(2-hydroxyethyl)-1H-indazol-5-yl)oxy)phenyl)methyl)-, hydrochloride (1:1) |
InChI |
InChI=1S/C31H33FN6O3.ClH/c1-20-5-8-24(9-6-20)38-29(17-28(36-38)31(2,3)4)35-30(40)33-18-22-15-23(32)7-12-27(22)41-25-10-11-26-21(16-25)19-34-37(26)13-14-39;/h5-12,15-17,19,39H,13-14,18H2,1-4H3,(H2,33,35,40);1H |
InChI Key |
JHEYROZAEFXENN-UHFFFAOYSA-N |
SMILES |
Urea, N-(3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl)-N'-((5-fluoro-2-((1-(2-hydroxyethyl)-1H-indazol-5-yl)oxy)phenyl)methyl)-, hydrochloride (1:1) |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Pexmetinib hydrochloride |
Origin of Product |
United States |
Molecular and Cellular Mechanism of Action of Pexmetinib Hydrochloride
Identification and Characterization of Primary Kinase Targets
Pexmetinib (B1683776) is characterized as a potent, orally bioavailable dual inhibitor of the p38 mitogen-activated protein kinase (MAPK) and the Tie2 receptor tyrosine kinase. medkoo.comncats.io A kinase selectivity profile determined that pexmetinib is highly potent against Tie-2 and the p38 MAPK α and β isoforms. nih.gov It functions as a type 2 kinase inhibitor, binding to its targets in the "DFG-out" conformation, an inactive state of the kinase. nih.govresearchgate.net
Pexmetinib demonstrates potent inhibition of the α and β isoforms of p38 MAPK, a family of serine/threonine kinases that are key components of signaling cascades activated by cellular stress and inflammatory cytokines. cancer.govnih.gov The overactivation of the p38 MAPK pathway is implicated in the suppression of normal hematopoietic stem and progenitor cells through inflammatory cytokines. nih.gov Pexmetinib has been shown to potently inhibit p38α and p38β with no activity reported against the p38δ or p38γ isoforms. selleckchem.com In preclinical studies, pexmetinib's inhibition of p38 MAPK was shown to completely abrogate the activation of p38 induced by TNF-α in leukemic KG1 cells. nih.gov
Detailed inhibitory concentrations (IC50) from various studies highlight its potency.
| Target Kinase | IC50 Value (nM) | Reference |
|---|---|---|
| p38α | 35 | medchemexpress.com |
| p38β | 26 | medchemexpress.com |
| Tie2 | 1 | medchemexpress.com |
| p38α (cell-based) | 4 | selleckchem.com |
| Tie2 (cell-based) | 18 | selleckchem.com |
Pexmetinib is a highly potent inhibitor of the Tie2 receptor (also known as TEK receptor tyrosine kinase), a key regulator of vascular development, angiogenesis, and hematopoietic stem cell quiescence. cancer.govmedkoo.comnih.gov The Tie2 receptor is activated by its ligands, the angiopoietins (Ang), particularly Angiopoietin-1 (Angpt-1). nih.govnih.gov Research has shown that Angpt-1 and its receptor Tie2 are overexpressed in conditions like myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). nih.gov By inhibiting Tie2, pexmetinib blocks this signaling pathway. cancer.govnih.gov Studies have demonstrated that the specific knockdown of Tie2 with siRNAs in leukemic cell lines inhibits their proliferation and promotes enhanced hematopoietic differentiation in healthy human CD34+ cells. nih.gov
While primarily characterized as a dual p38/Tie2 inhibitor, some findings indicate that pexmetinib also exhibits activity against other kinases, including members of the Tropomyosin Receptor Kinase (TRK) family. One report suggests that pexmetinib has a cellular potency of 2 to 20 nM against TRKA and TRKB. dcchemicals.com Another source mentions that CE-245677, a different compound, is a potent inhibitor of both Tie2 and TrkA, indicating the potential for dual targeting of these pathways. medchemexpress.com However, the primary mechanism of action for pexmetinib is consistently attributed to its potent effects on p38 MAPK and Tie2. cancer.govmedkoo.com
Tie2 (Tyrosine Kinase with Immunoglobulin-like and EGF-like Domains 2) Receptor Inhibition
Downstream Signaling Pathway Modulation
The dual inhibition of p38 MAPK and Tie2 by pexmetinib leads to the modulation of several critical downstream signaling pathways. This includes the prevention of the activation of downstream effector kinases such as MAPKAPK2 and EIF4E following TNF-α exposure. medkoo.comnih.gov
A major consequence of p38 MAPK inhibition by pexmetinib is the suppression of pro-inflammatory cytokine production. cancer.govnih.gov The p38 MAPK pathway plays a crucial role in regulating the synthesis of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are often overexpressed in the marrow of patients with myelodysplastic syndromes and contribute to the suppression of normal hematopoiesis. cancer.govnih.gov
Pexmetinib has been shown to:
Inhibit the production of pro-inflammatory cytokines, which may decrease tumor angiogenesis and tumor cell growth. cancer.govnih.gov
Abrogate the myelosuppressive effects of TNF-α on healthy hematopoietic stem cells. nih.govresearchgate.net
Inhibit LPS-induced cytokine release in ex vivo stimulated human whole blood with an IC50 value between 50-120 nM. apexbt.comncats.io
Inhibit the release of IL-6 in mouse models with an ED50 value of less than 10 mg/kg. apexbt.comncats.io
Inhibit basal cytokine production in primary human bone marrow stromal cells with an IC50 value ranging from 50-100 nM. apexbt.com
Pexmetinib significantly influences hematopoietic signaling, primarily through its dual mechanism of action. medkoo.comnih.gov Over-activated p38 MAPK signaling by myelosuppressive cytokines like TNF-α promotes apoptosis and leads to ineffective hematopoiesis in conditions such as MDS. nih.gov By inhibiting p38 MAPK, pexmetinib can reverse the growth-inhibitory effects of these cytokines on hematopoietic cells. nih.gov
Simultaneously, the inhibition of the Angpt-1/Tie2 pathway, which is implicated in regulating stem cell quiescence and is overexpressed in certain hematologic malignancies, further impacts hematopoietic processes. nih.govresearchgate.net The combined blockade of Tie2 and p38 MAPK by pexmetinib has been shown in preclinical models to inhibit the growth of malignant cells while stimulating the hematopoietic activity of primary MDS samples. nih.gov For instance, treatment with pexmetinib significantly reversed the myelosuppressive effects of TNF-α on primary CD34+ stem cells, as measured by the formation of erythroid (BFU-E) and myeloid (CFU-GM) colonies. nih.gov
Impact on STAT3 Signaling Pathway
Pexmetinib hydrochloride exerts a notable influence on the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, primarily through its inhibition of p38 mitogen-activated protein kinase (MAPK). nih.govnih.gov Research indicates that pexmetinib suppresses the p38-mediated activation of STAT3. nih.govnih.gov This inhibitory action has been observed to directly regulate the transcription of the nuclear factor of activated T cells 1 (NFATc1), leading to reduced osteoclast formation. nih.govnih.gov In the context of breast cancer cells, the suppression of p38-mediated STAT3 activation by pexmetinib also leads to a decrease in the expression of matrix metalloproteinases (MMPs). nih.govnih.gov The collective impact of pexmetinib on the p38/STAT3 signaling axis underscores its potential to interfere with cellular processes such as osteoclastogenesis and tumor cell invasion. nih.govpatsnap.com
Structural Basis of Kinase Binding and Inhibitory Conformation
Pexmetinib is classified as a type II kinase inhibitor, a designation that reflects its specific mode of binding to the kinase domain. guidetopharmacology.orgmdpi.com It is a dual inhibitor that targets both p38 MAPK and the endothelial cell-specific receptor tyrosine kinase, Tie2. guidetopharmacology.orgmedkoo.com Its inhibitory mechanism is rooted in its ability to bind to and stabilize a particular inactive conformation of these kinases.
Binding Mode Analysis (e.g., DFG-out conformation)
The structural basis for pexmetinib's inhibitory activity lies in its binding to the "DFG-out" conformation of its target kinases. guidetopharmacology.org In a typical active kinase, the DFG motif (comprising aspartate, phenylalanine, and glycine (B1666218) residues) at the beginning of the activation loop has its aspartate residue pointing into the ATP-binding site. mdpi.comelifesciences.org Pexmetinib, as a type II inhibitor, binds to an inactive state where the DFG motif has undergone a significant conformational change. mdpi.com Specifically, the aspartate and phenylalanine residues swap positions, with the phenylalanine moving into the ATP-binding pocket. This "DFG-out" flip creates a new allosteric, hydrophobic pocket adjacent to the ATP site, which pexmetinib occupies. guidetopharmacology.org
X-ray crystallography studies of pexmetinib bound to phosphorylated p38α reveal specific molecular interactions that stabilize this inactive conformation. The carbonyl oxygen of pexmetinib forms a hydrogen bond with the backbone nitrogen of the aspartate residue (D168) within the DFG motif. nih.govbiorxiv.org Additionally, the indazole moiety of the drug engages in hydrophobic interactions with the phenylalanine residue (F169) of the motif. nih.gov This binding mode is incompatible with the active, "DFG-in" conformation of the kinase, effectively locking the enzyme in an inactive state. biorxiv.org
Modulation of Kinase Activation-Loop Conformational Dynamics
The binding of pexmetinib significantly modulates the conformational dynamics of the kinase's activation loop, a flexible segment crucial for regulating catalytic activity. patsnap.comfrontiersin.org By binding to the DFG-out state, pexmetinib induces and stabilizes a "flipped" conformation of the activation loop. nih.govbiorxiv.orgresearchgate.net This induced conformation is markedly different from the structure of the apo (unbound) kinase, where the activation loop can obscure phosphorylation sites. biorxiv.orgresearchgate.net
In the pexmetinib-bound structure of doubly phosphorylated p38α (p38α-2p), the allosteric portion of the inhibitor projects into a pocket that displaces the activation loop. biorxiv.org This forces the loop into a flipped orientation where the phospho-threonine (pT180) residue, a key site for kinase activation, becomes fully accessible. biorxiv.orgresearchgate.net In contrast, in the unbound, active form of the kinase, this phospho-threonine is often inaccessible. biorxiv.org
Inhibitory Activity of Pexmetinib
| Target | IC50 |
| Tie2 | 1 nM |
| p38α | 11 nM |
| p38β | 26 nM |
Table 1: This table displays the half-maximal inhibitory concentration (IC50) values of pexmetinib against its primary kinase targets, Tie2, p38α, and p38β, demonstrating its potent inhibitory activity. medkoo.com
Preclinical Efficacy Studies of Pexmetinib Hydrochloride in Disease Models
Efficacy in Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML) Preclinical Models
The bone marrow of patients with MDS and AML is characterized by a pathogenic inflammatory environment that suppresses normal blood cell production (hematopoiesis). nih.gov Pexmetinib (B1683776) has been investigated for its ability to counteract these effects.
Inhibition of Malignant Cell Proliferation in In Vitro Cell Lines and Primary Samples
Pexmetinib has shown the ability to significantly inhibit the proliferation of leukemic cells in laboratory settings. nih.govcaymanchem.com In vitro studies using AML-derived cell lines, such as KG-1 and KT-1, demonstrated a reduction in cell proliferation upon treatment with pexmetinib at concentrations of 0.5 and 1 µM. caymanchem.com This inhibitory effect is attributed to its dual action on Tie-2 and p38 MAPK, both of which are implicated in the survival and growth of malignant cells. nih.gov
| Cell Line | Pexmetinib Concentration | Effect on Proliferation |
| KG-1 | 0.5 µM and 1 µM | Reduced |
| KT-1 | 0.5 µM and 1 µM | Reduced |
Abrogation of Myelosuppressive Cytokine Effects on Healthy Hematopoietic Stem Cells
A key feature of MDS and AML is the suppression of healthy hematopoietic stem cells (HSCs) by inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov Pexmetinib has been shown to counteract these suppressive effects. nih.govresearchgate.net In preclinical models, TNF-α-induced activation of p38 MAPK in leukemic KG1 cells was completely blocked by pexmetinib treatment. nih.gov This inhibition of the p38 MAPK pathway prevents the downstream signaling that leads to the suppression of normal blood cell formation. nih.gov By reversing the myelosuppressive effects of cytokines, pexmetinib helps restore the normal function of healthy HSCs. nih.govresearchgate.net
Stimulation of Hematopoiesis in Primary MDS Specimens
Beyond protecting healthy HSCs, pexmetinib has demonstrated the ability to actively stimulate hematopoiesis in primary bone marrow samples from MDS patients. nih.govresearchgate.net Treatment of mononuclear cells from MDS patients with pexmetinib resulted in an increase in both erythroid (BFU-E) and myeloid (CFU-GM) colony formation. nih.gov Researchers also observed an increase in the size of these colonies, indicating enhanced hematopoietic differentiation. nih.gov This suggests that by inhibiting the inflammatory bone marrow environment, pexmetinib can promote the recovery of effective blood cell production. nih.govresearchgate.net
Targeting the Angiopoietin-1/Tie2 Pathway in MDS/AML Pathogenesis
The Angiopoietin-1/Tie2 signaling pathway plays a crucial role in the pathogenesis of MDS and AML. nih.gov Elevated levels of Angiopoietin-1 (Angpt-1) and its receptor Tie2 are found in the hematopoietic stem and progenitor cells of MDS patients and are associated with a poorer prognosis. nih.gov Pexmetinib directly inhibits the Tie2 receptor, thereby blocking the pro-survival and pro-proliferative signals mediated by Angpt-1 in malignant cells. nih.govnih.gov Knockdown of Tie2 in leukemic cell lines has been shown to inhibit their proliferation, further validating this pathway as a therapeutic target. nih.gov Pexmetinib's ability to inhibit Tie2, in conjunction with its p38 MAPK inhibition, provides a dual-pronged attack on the mechanisms driving MDS and AML. nih.govmedkoo.com
Efficacy in Breast Cancer Preclinical Models
Pexmetinib has also been investigated for its potential in treating complications associated with breast cancer, specifically bone metastasis. nih.gov
Suppression of Osteoclast Formation and Breast Cancer-Induced Osteolysis in Preclinical Systems
Breast cancer metastasis to bone often leads to osteolysis, the pathological destruction of bone tissue, which is primarily driven by the excessive activation of osteoclasts. nih.gov Pexmetinib has been shown to inhibit the formation of osteoclasts (osteoclastogenesis) and bone resorption in vitro. nih.govnih.gov This effect is mediated through the suppression of the p38 MAPK pathway, which in turn downregulates the transcription factor NFATc1, a key regulator of osteoclast differentiation. nih.gov
Furthermore, in a preclinical in vivo model where human breast cancer cells were injected into the tibia of mice, treatment with pexmetinib significantly suppressed the development of osteolytic lesions. nih.gov The compound was also shown to inhibit the migration and invasion of breast cancer cells in vitro, suggesting a direct anti-tumor effect in addition to its bone-protective properties. nih.gov
| Preclinical Model | Pexmetinib Effect | Mechanism |
| In vitro osteoclast culture | Inhibition of osteoclast formation and bone resorption | Suppression of p38-mediated NFATc1 expression |
| In vivo mouse model of breast cancer bone metastasis | Attenuation of breast cancer-induced osteolysis | Inhibition of osteoclastogenesis and tumor growth |
Investigational Preclinical Applications in Other Disease Models
Beyond its role in overcoming immunotherapy resistance, pexmetinib has shown efficacy in various other preclinical disease models, primarily due to its dual inhibition of p38 MAPK and the angiopoietin-1 receptor, Tie-2. researchgate.netnih.govmedkoo.com
In preclinical models of Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML), pexmetinib has demonstrated significant therapeutic potential. researchgate.netnih.gov These hematologic neoplasms are partly driven by a pathogenic inflammatory environment in the bone marrow, where p38 MAPK is often overactivated. researchgate.netnih.gov Studies showed that pexmetinib inhibited leukemic cell proliferation, blocked the activation of downstream effector kinases, and counteracted the suppressive effects of TNF-alpha on healthy hematopoietic stem cells. researchgate.netnih.gov Notably, treating primary patient-derived MDS specimens with pexmetinib stimulated hematopoiesis. researchgate.netnih.gov The compound was also found to be effective in xenograft mouse models of chronic myelogenous leukemia and multiple myeloma. researchgate.netresearchgate.net
Another area of investigation is in breast cancer-induced osteolysis. nih.gov Bone metastasis from breast cancer can cause excessive osteoclast activation, leading to severe bone damage. nih.gov In vitro studies found that pexmetinib inhibited the formation and bone resorption activity of osteoclasts. nih.gov It also exerted anti-tumor effects on breast cancer cells by inhibiting their migration and invasion. nih.gov In an in vivo xenotransplant model, pexmetinib treatment effectively suppressed the growth of breast cancer bone metastasis and reduced osteolytic lesions. nih.gov
Table 2: Summary of Pexmetinib Efficacy in Other Preclinical Disease Models
| Disease Model | Key Target Pathways | In Vitro Findings | In Vivo Findings | Reference |
|---|---|---|---|---|
| Myelodysplastic Syndromes (MDS) / Acute Myeloid Leukemia (AML) | p38 MAPK, Tie-2 | Inhibited leukemic proliferation; prevented activation of downstream kinases; stimulated hematopoiesis in primary MDS samples. | Efficacious in tumor xenografts at reducing leukemic burden. | researchgate.netnih.govmedkoo.com |
| Chronic Myelogenous Leukemia / Multiple Myeloma | p38 MAPK, Tie-2 | Not detailed | Efficacious in tumor xenograft models. | researchgate.netresearchgate.net |
| Breast Cancer-Induced Osteolysis | p38 MAPK/STAT3 | Inhibited osteoclast formation and bone resorption; inhibited breast cancer cell migration and invasion. | Suppressed breast cancer-associated osteolysis and tumor growth in bone. | nih.gov |
Mechanisms of Drug Resistance and Strategies for Overcoming Them in Preclinical Research
Identification of Molecular and Cellular Mechanisms Underlying Preclinical Resistance to Pexmetinib (B1683776) Hydrochloride
Preclinical research has begun to shed light on potential mechanisms of resistance to Pexmetinib hydrochloride. A notable finding comes from a study focused on repurposing Pexmetinib for chronic myeloid leukemia (CML) with resistance to other tyrosine kinase inhibitors (TKIs). While Pexmetinib demonstrated efficacy against various TKI-resistant mutations, a specific mutation was identified that confers significant resistance to Pexmetinib itself.
In a preclinical cellular model, the Y253H mutation in the ABL1 kinase domain was found to result in a nearly tenfold higher resistance to Pexmetinib. nih.gov This suggests that the Y253H substitution could emerge as a mechanism of acquired resistance in a clinical setting under the selective pressure of Pexmetinib treatment. nih.govunimore.it
The molecular basis for this resistance has been investigated through computational docking studies. These analyses revealed that the substitution of tyrosine (Y) with histidine (H) at position 253 affects the binding of Pexmetinib to the ABL1 kinase. The resistance is attributed to a reduced binding affinity, which is a consequence of the loss of a crucial hydrogen bond with the tyrosine hydroxyl group. nih.govunimore.it Furthermore, the Y253H mutation leads to a less favorable arrangement for pi-stacking interactions with the aromatic rings of the Pexmetinib molecule, further diminishing its binding strength. nih.gov
This specific amino acid substitution highlights a key structural interaction between the drug and its target, the alteration of which can significantly impact the drug's efficacy. The identification of the Y253H mutation as a potential resistance mechanism is a critical step in anticipating and potentially mitigating clinical resistance to Pexmetinib.
Table 1: Preclinical Resistance Mechanisms to this compound
| Resistance Mechanism | Affected Protein | Molecular Consequence | Preclinical Model | Reference |
|---|---|---|---|---|
| Y253H Mutation | ABL1 Kinase | Reduced binding affinity due to loss of hydrogen bond and less efficient pi-stacking. | Cellular models of chronic myeloid leukemia. | nih.govunimore.it |
Development of Preclinical Strategies to Circumvent Resistance (e.g., Combination Therapies)
While the identification of the Y253H mutation provides a clear molecular basis for potential resistance to Pexmetinib, the preclinical development of strategies to specifically overcome this resistance is an area that requires further investigation. The current body of scientific literature primarily focuses on the use of Pexmetinib to overcome resistance to other therapeutic agents, rather than addressing resistance to Pexmetinib itself.
For instance, preclinical and clinical studies have explored the combination of Pexmetinib with immune checkpoint inhibitors like nivolumab (B1139203) to overcome immunotherapy resistance in certain tumors. nih.govresearchgate.net Similarly, research in pancreatic ductal adenocarcinoma has suggested that combining Pexmetinib with chemotherapy could modulate the tumor microenvironment to overcome therapeutic resistance.
However, specific preclinical strategies, such as combination therapies designed to counteract the effects of the Y253H mutation or other potential Pexmetinib resistance mechanisms, have not been extensively reported. The discovery of the Y253H-mediated resistance suggests that future research could focus on several avenues:
Development of next-generation inhibitors: Designing new molecules that can effectively bind to the ABL1 kinase even in the presence of the Y253H mutation.
Combination therapies: Investigating the synergistic effects of Pexmetinib with other agents that target parallel or downstream signaling pathways, which might be effective even when the primary target is mutated. For example, combining Pexmetinib with an allosteric inhibitor that binds to a different site on the ABL1 kinase could be a potential strategy. d-nb.info
Alternative therapeutic approaches: Exploring other treatment modalities for tumors harboring Pexmetinib-resistant mutations.
Pharmacological Characterization of Pexmetinib Hydrochloride in Preclinical Models
Preclinical Pharmacokinetics (PK) in Animal Models
Pharmacokinetic studies are essential in preclinical development to characterize a drug's behavior in a biological system. mdpi.comijrpc.com For pexmetinib (B1683776), these studies have focused on understanding its absorption and bioavailability with different formulations, as well as its elimination from plasma.
The absorption and bioavailability of pexmetinib have been assessed in preclinical settings, revealing that the formulation significantly impacts its pharmacokinetic profile. tandfonline.com Initial clinical development with a neat powder-in-capsule (PIC) formulation showed high variability in absorption, likely due to the compound's high lipophilicity and low aqueous solubility. tandfonline.comnih.gov This led to the evaluation of new formulations, including a liquid oral suspension (LOS) and a liquid-filled capsule (LFC), in a relative bioavailability study. tandfonline.comresearchgate.net
When administered in a fasted state, the LFC and LOS formulations demonstrated significantly higher plasma exposures compared to the original PIC formulation. tandfonline.com The LFC formulation, in particular, showed a greater rate and extent of absorption, with a median time to maximum plasma concentration (Tmax) of 2 hours, compared to 3 hours for the LOS and 3.5 hours for the PIC formulation. tandfonline.comnih.gov The geometric mean values for total plasma exposure (AUClast) were approximately fourfold higher with the LFC formulation and twofold higher with the LOS formulation relative to the PIC formulation. tandfonline.comresearchgate.net These findings suggest that improved formulations can enhance the bioavailability of pexmetinib. tandfonline.com
Table 1: Relative Bioavailability of Pexmetinib Formulations in a Preclinical Setting (Fasted State)
| Formulation | Geometric Mean Cmax Ratio (vs. PIC) | 90% Confidence Interval (Cmax) | Geometric Mean AUClast Ratio (vs. PIC) | 90% Confidence Interval (AUClast) | Median Tmax (hours) |
| Liquid-Filled Capsule (LFC) | 8.12 | 5.76–11.45 | 3.85 | 2.63–5.66 | 2.0 |
| Liquid Oral Suspension (LOS) | 2.80 | 1.99–3.95 | 2.26 | 1.54–3.31 | 3.0 |
| Powder-in-Capsule (PIC) | 1.00 | (Reference) | 1.00 | (Reference) | 3.5 |
Data sourced from a relative bioavailability study. tandfonline.com
Following absorption, the distribution and excretion of a compound determine its duration of action. In preclinical studies, mean plasma concentrations of pexmetinib were observed to decrease to less than 10% of the peak plasma concentrations by 48 hours after a single oral dose. nih.gov
The elimination half-life (t1/2) also varied by formulation. In the fasted state, the mean t1/2 was approximately 9 hours for both the LFC and LOS formulations. nih.gov In contrast, the PIC formulation exhibited a longer mean t1/2 of 14.2 hours. nih.gov This suggests that while the LFC and LOS formulations improve absorption, the compound is cleared from the plasma at a comparatively faster rate than the less bioavailable PIC formulation.
Assessment of Absorption and Bioavailability in Preclinical Species
Preclinical Pharmacodynamics (PD) in Animal Models and In Vitro Systems
Pharmacodynamic studies investigate the biochemical and physiological effects of a drug on the body. For pexmetinib, these studies have confirmed its dual inhibitory mechanism against Tie-2 and p38 MAPK and its subsequent effects on downstream signaling and cytokine production. nih.govresearchgate.net
Pexmetinib has been demonstrated to be a potent inhibitor of both Tie-2 and p38 MAPK in various cell-based systems. researchgate.net In vitro experiments using HEK-Tie2 cells, which express high basal levels of phosphorylated p38 (p-p38) and can be induced to express constitutively active phosphorylated Tie2 (p-Tie2), were used to determine the inhibitory activity of pexmetinib. researchgate.netnih.gov The compound inhibited both p-p38 and p-Tie2 in a concentration-dependent manner. nih.gov
The half-maximal inhibitory concentrations (IC50) in these mechanistic assays were 1 nM for p-p38 and 16 nM for p-Tie2. researchgate.netnih.gov Further in vivo studies in mouse models confirmed target engagement, with IC50 values of 203 nM for p38 and 2066 nM for Tie2. researchgate.net Pexmetinib treatment also prevented the activation of downstream effector kinases of the p38 MAPK pathway, such as MAPKAPK2 and EIF4E, following stimulation with TNF-α. nih.govresearchgate.net This confirms that pexmetinib not only engages its primary targets but also modulates their downstream signaling pathways. nih.gov
Table 2: In Vitro and In Vivo IC50 Values for Pexmetinib Target Inhibition
| Target | Assay Type | Model System | IC50 (nM) |
| p-p38 MAPK | In Vitro Mechanistic Assay | HEK-Tie2 Cells | 1 |
| p-Tie2 | In Vitro Mechanistic Assay | HEK-Tie2 Cells | 16 |
| p38 | In Vivo Functional Assay | Mouse Model | 203 |
| Tie2 | In Vivo Mechanistic Assay | HEK-Tie2 Xenograft | 2066 |
Data derived from preclinical pharmacodynamic studies. researchgate.netnih.gov
The inhibition of the p38 MAPK pathway is known to affect the production of inflammatory cytokines. google.com The pharmacodynamic effect of pexmetinib was evaluated by monitoring the production of various cytokines in ex vivo stimulated biological samples. google.com In one model, the release of cytokines was stimulated by lipopolysaccharide (LPS) from E. coli, a process dependent on p38 MAPK. google.com
A single oral dose of pexmetinib showed a clear dose-response relationship in inhibiting the production of several key cytokines. google.com Maximal inhibition of cytokine release was observed at specific pexmetinib concentrations, demonstrating the compound's ability to modulate inflammatory responses. google.com For instance, TNF-α production was maximally inhibited at pexmetinib concentrations above 50 ng/mL. google.com Furthermore, studies have shown that pexmetinib can abrogate the myelosuppressive effects of TNF-α on healthy hematopoietic stem cells. nih.govnih.gov
Table 3: Pexmetinib Concentration for Maximal Inhibition of LPS-Stimulated Cytokine Production Ex Vivo
| Cytokine/Mediator | Pexmetinib Concentration for Maximal Inhibition (ng/mL) |
| IL-1β | > 40 |
| TNFα | > 50 |
| IL-6 | > 80 |
| PGE2 | > 30 |
Data from ex vivo pharmacodynamic assessment. google.com
Drug Discovery and Development Considerations for Pexmetinib Hydrochloride: an Academic Perspective
Early-Stage Target Identification and Validation Methodologies
The discovery of a therapeutic agent like pexmetinib (B1683776) begins with the crucial steps of target identification and validation. This process involves pinpointing biological molecules, such as enzymes or receptors, that play a causative role in a disease and then confirming that modulating the activity of these targets can produce a therapeutic effect. rapidnovor.comwjbphs.com For pexmetinib, the primary targets were identified as p38 mitogen-activated protein kinase (MAPK) and the endothelial tyrosine kinase receptor, Tie-2 (TEK). tandfonline.comspringer.com
The rationale for targeting p38 MAPK stems from its established role in mediating inflammatory responses. google.com Increased p38 MAPK activity is implicated in the production of inflammatory mediators, making it a compelling target for anti-inflammatory therapies. google.com The angiopoietin-1/Tie-2 pathway was identified as another key therapeutic target, particularly in the context of hematological malignancies like myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). researchgate.netnih.gov Research indicated that angiopoietin-1 is overexpressed in the stem and progenitor cells of MDS patients and is associated with a poorer prognosis. researchgate.net
Validation of these targets involved a variety of methodologies. Genetic approaches, such as analyzing gene and protein expression data, helped to establish a link between the targets and the disease pathology. wjbphs.com Furthermore, the use of small molecule inhibitors in preclinical models served as a form of pharmacological validation, demonstrating that inhibiting p38 MAPK and Tie-2 could lead to desired therapeutic outcomes. google.comresearchgate.net The development of reliable tools, such as specific antibodies for use in techniques like antibody microarrays, is essential for characterizing target distribution, cellular localization, and function, further solidifying their role in the disease process. rapidnovor.com
Compound Synthesis and Chemical Optimization Strategies
Following target identification and validation, the focus shifts to discovering and optimizing a chemical compound that can effectively modulate the chosen targets. Pexmetinib, identified as 1-(3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)-3-(5-fluoro-2-((1-(2-hydroxyethyl)-1H-indazol-5-yl)oxy)benzyl)urea, emerged from these efforts. nih.gov The process of developing such a compound involves intricate steps of synthesis and chemical optimization.
Structure-Activity Relationship (SAR) studies are a cornerstone of this phase. These studies involve synthesizing a series of related compounds (analogs) and evaluating how changes in their chemical structure affect their biological activity. For instance, research on other kinase inhibitors has shown that the presence and position of certain chemical groups, like a substituted aromatic ring or a flexible bridge, can significantly impact a compound's potency and selectivity. nih.gov Although specific SAR data for the lead optimization of pexmetinib is proprietary, the principles of modifying a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties are fundamental. The goal is to enhance the desired therapeutic effects while minimizing potential off-target effects and toxicity. nih.govresearchgate.net Pexmetinib was specifically designed as a "type 2" kinase inhibitor, which binds to the "DFG-out" conformation of both p38 MAPK and Tie-2 kinase, a characteristic that can contribute to its inhibitory profile. nih.gov
Preclinical Screening Methodologies and Assays
Before a drug candidate can be considered for human trials, it must undergo rigorous preclinical screening to evaluate its activity, selectivity, and efficacy. This involves a battery of in vitro and in vivo assays.
In Vitro Kinase Activity and Selectivity Assays
The initial evaluation of pexmetinib involved biochemical assays to determine its inhibitory activity against its primary targets. In these assays, pexmetinib demonstrated potent inhibition of p38α MAPK and Tie-2, with IC50 values (the concentration required to inhibit 50% of the enzyme's activity) in the nanomolar range. medkoo.com Specifically, it has an IC50 of approximately 11 nM for p38α and 14 nM for Tie2. medkoo.com Further studies reported IC50 values of 35 nM for p38α and 26 nM for p38β, and 1 nM for Tie-2. glpbio.commedkoo.com
To assess its selectivity, pexmetinib was tested against a large panel of other kinases. A kinome dendrogram, which visually represents the selectivity of a compound across the kinome, showed that pexmetinib is highly potent against Tie-2 and the α and β isoforms of p38 MAPK. nih.gov This high degree of selectivity is a desirable characteristic for a therapeutic agent, as it can reduce the likelihood of off-target effects. The compound was found to be a type 2 kinase inhibitor, binding to the "DFG-out" conformation of both p38 and Tie-2 kinases. nih.gov
Interactive Data Table: In Vitro Kinase Inhibition by Pexmetinib
| Target Kinase | Reported IC50 (nM) | Source |
| p38α MAPK | ~11 | medkoo.com |
| Tie-2 | ~14 | medkoo.com |
| p38α MAPK | 35 | glpbio.commedkoo.com |
| p38β MAPK | 26 | glpbio.commedkoo.com |
| Tie-2 | 1 | glpbio.commedkoo.com |
Cell-Based Functional Assays
Following biochemical confirmation of its activity, pexmetinib was evaluated in various cell-based functional assays to understand its effects in a more biologically relevant context. These assays assess a range of cellular processes, including proliferation, apoptosis (programmed cell death), differentiation, and cytokine production. researchgate.netnih.govmedkoo.comescholarship.org
In studies using human hematopoietic cells, pexmetinib was shown to inhibit the activation of p38 MAPK that is induced by tumor necrosis factor-alpha (TNF-α). nih.gov This is a crucial finding, as TNF-α is a key inflammatory cytokine. Pexmetinib also inhibited the activation of downstream effector kinases. researchgate.net Furthermore, it was demonstrated that pexmetinib could reverse the myelosuppressive effects of TNF-α on healthy hematopoietic stem cells. researchgate.net
In the context of cancer, pexmetinib has been shown to inhibit the proliferation of leukemic cells. researchgate.net In breast cancer cell lines, such as MDA-MB-231, pexmetinib inhibited cell viability, migration, and invasion in a concentration-dependent manner. nih.gov For example, the IC50 value for inhibiting the viability of MDA-MB-231 cells at 96 hours was 17.43 μM. nih.gov
The effect of pexmetinib on cytokine production was a key area of investigation. In ex vivo stimulated human whole blood, pexmetinib inhibited the production of cytokines induced by lipopolysaccharide (LPS) with IC50 values ranging from 50-120 nM. glpbio.com In primary human bone marrow stromal cells, it inhibited basal cytokine levels with an IC50 between 50-100 nM. glpbio.com These results highlight pexmetinib's potent anti-inflammatory properties.
Interactive Data Table: Cell-Based Functional Assay Findings for Pexmetinib
| Cell Type/System | Assay | Finding | Source |
| Human Hematopoietic Cells | TNF-α induced p38 MAPK activation | Pexmetinib abrogated activation | nih.gov |
| Leukemic Cell Lines | Proliferation | Significantly inhibited | nih.gov |
| MDA-MB-231 Breast Cancer Cells | Cell Viability (96h) | IC50 of 17.43 μM | nih.gov |
| MDA-MB-231 Breast Cancer Cells | Migration and Invasion | Inhibited in a concentration-dependent manner | nih.gov |
| Human Whole Blood (LPS-stimulated) | Cytokine Production | IC50 of 50-120 nM | glpbio.com |
| Primary Human Bone Marrow Stromal Cells | Basal Cytokine Production | IC50 of 50-100 nM | glpbio.com |
Development and Application of Animal Models for Efficacy Assessment
To evaluate the in vivo efficacy of pexmetinib, various animal models have been employed. These models are designed to mimic aspects of human diseases and provide a platform for assessing a drug's therapeutic potential in a living organism. nih.govresearchgate.netmedkoo.comgoogle.com
For assessing the anti-inflammatory effects of pexmetinib, mouse models of systemic inflammation were utilized. google.com In a model where inflammation is induced by S. aureus enterotoxin A (SEA), pexmetinib significantly reduced the plasma concentrations of TNF-α, IL-6, and γ-interferon. google.com Similarly, in a lipopolysaccharide (LPS)-induced inflammation model, pexmetinib inhibited the serum concentrations of TNF-α and IL-6 with an ED50 (the dose required to produce a therapeutic effect in 50% of the population) of less than 3 mg/kg. google.com
In the context of cancer, xenograft models are commonly used. In a breast cancer model where human cancer cells are injected into the tibia of mice, pexmetinib was shown to effectively inhibit breast cancer bone metastasis and growth. nih.gov Micro-CT analyses revealed that pexmetinib treatment reduced osteolytic bone damage caused by the cancer cells. nih.gov
Animal models were also crucial for assessing the in vivo target engagement of pexmetinib. In mice with HEK-Tie2 xenografts, the administration of pexmetinib led to a dose-dependent inhibition of phosphorylated p38 and phosphorylated Tie2 in lung and tumor tissues, respectively. nih.gov These studies confirmed that pexmetinib could reach its targets in vivo and exert its inhibitory effects.
Preclinical Formulation Development and its Impact on Research Outcomes
The formulation of a drug—the way the active pharmaceutical ingredient is combined with other substances to create a final medicinal product—can have a significant impact on its research outcomes. tandfonline.comrapidnovor.comnih.govresearchgate.net Preclinical formulation development aims to create a delivery system that ensures the drug is soluble, stable, and bioavailable, allowing for accurate and reproducible results in preclinical studies.
Early clinical trials with pexmetinib used a powder-in-capsule (PIC) formulation of the amorphous freebase. tandfonline.com However, this formulation was associated with high inter- and intrasubject variability in drug exposure. tandfonline.com To address this, alternative formulations were developed and evaluated, including a liquid-filled capsule (LFC) and a liquid oral suspension (LOS) using the hydrochloride salt of pexmetinib. tandfonline.com
Advanced Research Methodologies and Techniques Applied to Pexmetinib Hydrochloride Studies
Structural Biology Approaches (e.g., X-ray Crystallography of Kinase-Inhibitor Complexes)
Structural biology, particularly X-ray crystallography, has been a cornerstone in understanding how Pexmetinib (B1683776) hydrochloride interacts with its target kinases. nih.govnih.gov This powerful technique allows for the determination of the three-dimensional atomic structure of protein-inhibitor complexes, offering a detailed view of the binding interactions.
Detailed research findings from crystallographic studies reveal the precise binding mode of Pexmetinib within the ATP-binding pocket of its target kinases. These studies have been instrumental in visualizing the key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern the affinity and specificity of the inhibitor. For instance, the crystal structure of a kinase in complex with an inhibitor can reveal how the compound orients itself and which amino acid residues are critical for the interaction. criver.com This structural information is invaluable for the iterative process of lead optimization, guiding medicinal chemists in designing modifications to enhance potency and selectivity while minimizing off-target effects. criver.com
The process of obtaining a high-resolution crystal structure involves several key stages, from smart construct design and protein purification to crystallization trials, data collection, and structure refinement. evotec.com The insights gained from these atomic-level snapshots are fundamental to structure-based drug design, enabling a deeper understanding of the molecular basis of inhibition. nih.govcriver.com
Computational Chemistry and Molecular Dynamics Simulations in Drug Design
Computational chemistry and molecular dynamics (MD) simulations have emerged as indispensable tools in the design and development of kinase inhibitors like Pexmetinib hydrochloride. drugdiscoverynews.comresearchgate.net These computational approaches complement experimental techniques by providing dynamic insights into the behavior of the kinase-inhibitor complex and by predicting the binding affinity of novel compounds.
Molecular dynamics simulations can model the movement of atoms in the protein-ligand complex over time, offering a more realistic picture of the interactions in a physiological environment. drugdiscoverynews.comnih.gov This can help to understand the conformational changes that may occur upon inhibitor binding and to identify key water molecules that may mediate interactions between the drug and the target. criver.com Furthermore, computational methods are routinely used to accelerate the drug discovery process, from hit identification to lead optimization. researchgate.net
Advanced computational techniques, such as free energy perturbation (FEP) calculations, can be employed to accurately predict the binding affinities of a series of compounds, thereby prioritizing the synthesis of the most promising candidates. researchgate.net The integration of machine learning and artificial intelligence with these computational models is further enhancing the ability to predict compound activity and to design novel molecules with desired properties from scratch. drugdiscoverynews.comsilicos-it.be
Application of Omics Technologies (e.g., Transcriptomics, Proteomics) for Pathway Elucidation
The advent of "omics" technologies, including transcriptomics and proteomics, has revolutionized our ability to understand the broader biological consequences of kinase inhibition by this compound. nih.govnumberanalytics.com These high-throughput techniques allow for a global analysis of changes in gene expression (transcriptomics) and protein levels (proteomics) following drug treatment, providing a comprehensive view of the affected cellular pathways. frontiersin.orgresearchgate.net
Transcriptomic studies, for example, can identify which genes are up- or down-regulated in response to Pexmetinib treatment, offering clues about the downstream signaling pathways that are modulated by the targeted kinase. frontiersin.org Similarly, proteomics can identify changes in the abundance of specific proteins and their post-translational modifications, providing direct evidence of the drug's impact on cellular signaling networks. mdpi.com
By integrating data from these different omics platforms, researchers can construct a more complete picture of the drug's mechanism of action. nih.govmdpi.com This multi-omics approach is a powerful tool for elucidating the complex biological processes affected by the inhibitor and for identifying potential biomarkers of drug response or resistance. nih.govnumberanalytics.com
Development and Utilization of Advanced In Vitro and Ex Vivo Disease Models (e.g., Organoids, 3D Cell Cultures, Primary Patient-Derived Samples)
To better predict the clinical efficacy of this compound, researchers have increasingly turned to advanced in vitro and ex vivo models that more faithfully recapitulate the complexity of human diseases. These models, including organoids, 3D cell cultures, and primary patient-derived samples, bridge the gap between traditional 2D cell lines and in vivo animal models. mdpi.comchampionsoncology.com
Three-dimensional (3D) cell cultures, such as spheroids and organoids, allow cells to grow in a more physiologically relevant environment, promoting cell-cell and cell-matrix interactions that are crucial for normal tissue architecture and function. mdpi.com These models can more accurately reflect the in vivo conditions and have been shown to be better predictors of drug response. mdpi.comnih.gov
Patient-derived organoids (PDOs), which are grown from a patient's own tumor tissue, are a particularly powerful tool for personalized medicine. nih.govsigmaaldrich.com These "mini-tumors in a dish" can be used for ex vivo drug screening to test the efficacy of various therapies, including this compound, on an individual's cancer. nih.govsigmaaldrich.com Similarly, ex vivo models using fresh patient tissue preserve the native tumor microenvironment, including endogenous immune cells, providing a highly translatable platform for evaluating drug responses. championsoncology.comcrownbio.com
Future Research Directions and Unmet Needs in Pexmetinib Hydrochloride Academic Investigation
Elucidation of Novel Therapeutic Applications in Preclinical Disease Models
Initial preclinical research with pexmetinib (B1683776) has centered on its efficacy in models of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). researchgate.netnih.gov A significant future direction is to explore its utility in other malignancies and disease contexts.
Recent studies have suggested a role for pexmetinib in overcoming resistance to tyrosine kinase inhibitors (TKIs) in chronic myeloid leukemia (CML). Specifically, pexmetinib demonstrated cytotoxic activity against cells expressing the T315I mutation of BCR::ABL1, a common mechanism of TKI resistance. This finding opens a new avenue for investigating pexmetinib as a treatment for drug-resistant CML. Further preclinical studies in relevant animal models are warranted to validate this potential application.
Additionally, given its mechanism of action involving the inhibition of p38 MAPK, which is implicated in inflammatory processes and tumorigenesis in various cancers, exploring its efficacy in solid tumors is a logical next step. nih.govresearchgate.net Preclinical models of breast cancer, where p38 MAPK dysregulation is linked to poor prognosis, could be a valuable area of investigation. nih.gov
Investigation of Undiscovered Mechanisms of Action or Potential Off-Target Effects in Preclinical Systems
Pexmetinib is primarily known as a dual inhibitor of Tie-2 and p38 MAPK. researchgate.netspringer.commedchemexpress.com While this dual inhibition is central to its therapeutic rationale in MDS and AML, a comprehensive understanding of its full mechanistic profile is still developing. nih.govnih.gov
Interestingly, pexmetinib has been identified to have off-target activity against wild-type ABL1 kinase. It also inhibits other kinases with varying potencies, including members of the SRC family (Fyn, Hck, Lyn) and FGFR1. medchemexpress.com A critical area for future research is to systematically investigate these and other potential off-target effects in preclinical systems. Understanding these additional interactions is vital, as they could contribute to both therapeutic efficacy and potential toxicities.
Furthermore, research has shown that pexmetinib, as a type II inhibitor, can induce a specific "flipped" conformation of the p38α activation loop. biorxiv.orgresearchgate.net This conformational change makes the phospho-threonine more accessible for dephosphorylation by phosphatases like WIP1. biorxiv.orgresearchgate.net This suggests an unexpected dual-action mechanism: direct kinase inhibition and enhanced dephosphorylation of the active kinase. researchgate.net Deeper investigation into this phenomenon could reveal novel aspects of its mechanism and inform the design of more specific and potent kinase inhibitors.
Development of Advanced Preclinical Models for Studying and Overcoming Drug Resistance
The development of drug resistance is a major challenge in cancer therapy. While pexmetinib shows promise in overcoming certain types of resistance, such as in TKI-resistant CML, it is crucial to anticipate and study potential mechanisms of resistance to pexmetinib itself.
Future research should focus on developing advanced preclinical models to investigate resistance. This includes the use of patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts. mdpi.com These models can be used to identify genetic and epigenetic changes that arise during pexmetinib treatment and lead to resistance.
Longitudinal studies using single-cell RNA sequencing in preclinical models can also provide insights into the evolution of resistance at the cellular level. researchgate.net By understanding the molecular drivers of resistance, strategies to overcome or prevent it can be developed, such as combination therapies.
Exploration of Synergistic Combination Therapies with Pexmetinib Hydrochloride in Preclinical Settings
Combining pexmetinib with other therapeutic agents is a promising strategy to enhance its efficacy and overcome resistance. Given its mechanism of action, several combination strategies warrant preclinical investigation.
In the context of immunotherapy, p38 inhibition has been shown to potentially overcome resistance to immune checkpoint inhibitors (ICIs) like anti-PD-1/L1 antibodies. researchgate.net Preclinical studies combining pexmetinib with ICIs in models of non-T cell-inflamed tumors could provide a strong rationale for clinical translation. researchgate.net
For hematological malignancies, combining pexmetinib with existing standard-of-care chemotherapies or other targeted agents could lead to synergistic effects. For instance, in AML, combinations with agents that target other critical survival pathways could be explored. In CML, combining pexmetinib with other TKIs could be a strategy to tackle complex resistance profiles.
The table below summarizes potential combination therapies for preclinical investigation:
| Cancer Type | Combination Agent | Rationale |
| Non-T Cell-Inflamed Solid Tumors | Immune Checkpoint Inhibitors (e.g., anti-PD-1) | p38 inhibition may increase T cell infiltration and overcome immune exclusion. researchgate.net |
| Chronic Myeloid Leukemia (TKI-resistant) | Other Tyrosine Kinase Inhibitors | Targeting multiple resistance mechanisms simultaneously. |
| Acute Myeloid Leukemia | Standard Chemotherapy / Other Targeted Agents | Potential for synergistic anti-leukemic activity. researchgate.netnih.gov |
| Breast Cancer | Chemotherapy / Endocrine Therapy | Targeting both proliferative and inflammatory pathways. nih.gov |
Identification and Validation of Predictive Preclinical Biomarkers for Efficacy and Response
To enable a personalized medicine approach with pexmetinib, the identification and validation of predictive biomarkers are essential. Biomarkers can help select patients who are most likely to benefit from treatment and can also be used to monitor therapeutic response.
Future preclinical research should focus on identifying biomarkers associated with pexmetinib sensitivity. This could include:
Gene expression signatures: High expression of Angiopoietin-1 has been associated with higher-risk disease in MDS and AML, suggesting it could be a potential biomarker. nih.gov
Protein phosphorylation levels: Measuring the phosphorylation status of p38 MAPK and its downstream targets (e.g., MAPKAPK2, EIF4E) in tumor cells could serve as a pharmacodynamic biomarker to confirm target engagement. nih.gov
Genetic mutations: Investigating whether specific mutations in the p38 MAPK or Tie-2 signaling pathways correlate with response to pexmetinib.
The development of robust and validated biomarker assays in the preclinical setting is a critical step to support their successful translation into clinical use. precisionformedicine.com This involves using well-characterized biospecimens and standardized methodologies to ensure the reliability of the findings. precisionformedicine.com
Q & A
Q. What are the primary pharmacological targets of Pexmetinib hydrochloride, and how are they validated in experimental settings?
this compound is a dual inhibitor of Tie-2 kinase and p38 MAPK isoforms (α and β), with IC50 values of 1 nM (Tie-2), 35 nM (p38α), and 26 nM (p38β) . Target validation typically involves:
- Kinase selectivity assays (e.g., competitive binding assays using recombinant proteins).
- Cellular pathway inhibition (e.g., phospho-specific Western blotting to confirm reduced phosphorylation of downstream targets like MAPKAPK2).
- Genetic knockdown studies (e.g., siRNA-mediated silencing of Tie-2/p38 to compare effects with pharmacological inhibition).
Q. What standardized assays are recommended for evaluating this compound’s inhibitory activity in vitro?
- Enzyme-linked immunosorbent assays (ELISAs) for quantifying kinase activity.
- Fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) assays to measure binding affinity .
- Dose-response curves across multiple cell lines (e.g., AML models like MV4-11) to determine IC50 variability .
Q. How should researchers address solubility and stability challenges in this compound formulations for in vitro studies?
- Use DMSO stock solutions (≤10 mM) stored at -80°C to prevent degradation.
- Validate stability via HPLC-UV or LC-MS over 24–72 hours under experimental conditions (e.g., cell culture media at 37°C) .
Advanced Research Questions
Q. What experimental designs are critical for resolving contradictory data on Pexmetinib’s efficacy in acute myeloid leukemia (AML) models?
Contradictions often arise from differences in:
- Model systems (e.g., primary patient-derived cells vs. immortalized cell lines).
- Dosing regimens (acute vs. chronic exposure). To mitigate this:
- Perform head-to-head comparisons of models under identical conditions.
- Include positive controls (e.g., known p38 inhibitors) and rescue experiments (e.g., overexpression of Tie-2) .
Q. How can researchers optimize assays to distinguish between on-target and off-target effects of this compound?
- Use isogenic cell lines with CRISPR-edited Tie-2/p38 mutations.
- Employ proteome-wide profiling (e.g., kinome screens) to identify off-target interactions.
- Validate findings with orthogonal methods (e.g., thermal shift assays for target engagement) .
Q. What statistical approaches are recommended for analyzing dose-dependent synergy between Pexmetinib and other AML therapeutics?
- Chou-Talalay combination index (CI) analysis to quantify synergy/antagonism.
- Bliss independence models to assess additive effects.
- High-content imaging for single-cell resolution of apoptosis/proliferation .
Methodological and Reproducibility Considerations
Q. How should researchers document experimental protocols to ensure reproducibility of Pexmetinib studies?
- Follow ARRIVE guidelines for preclinical studies, including detailed descriptions of:
- Animal models (e.g., strain, sex, AML xenograft protocols).
- Compound administration (e.g., route, vehicle, dosing schedule).
- Publish supplementary datasets (e.g., raw flow cytometry files, uncropped Western blots) .
Q. What strategies can mitigate batch-to-batch variability in this compound used across collaborative studies?
- Centralized compound sourcing with certificates of analysis (CoA) for purity (>98%).
- Inter-laboratory calibration using standardized assays (e.g., shared reference samples) .
Data Validation and Interpretation
Q. How should contradictory findings between in vitro and in vivo efficacy data be reconciled?
Q. What metrics are essential for validating Pexmetinib’s target engagement in complex biological systems?
- Target occupancy assays (e.g., cellular thermal shift assays, CETSA).
- Pharmacodynamic biomarkers (e.g., plasma levels of phosphorylated MAPKAPK2) .
Tables for Key Experimental Parameters
| Parameter | Recommended Method | Reference |
|---|---|---|
| IC50 Determination | TR-FRET kinase assays | |
| Solubility Stability | HPLC-UV (24-hour time course in RPMI-1640) | |
| Synergy Analysis | Chou-Talalay Combination Index |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
